molecular formula C11H21ClN2O2 B2844655 N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)propanamide;hydrochloride CAS No. 2241140-81-6

N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)propanamide;hydrochloride

Cat. No.: B2844655
CAS No.: 2241140-81-6
M. Wt: 248.75
InChI Key: GDTCIVRNPWJSQS-UHFFFAOYSA-N
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Description

N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)propanamide;hydrochloride is a complex heterocyclic compound featuring a fused pyrano-pyrrolidine scaffold substituted with a propanamide side chain and a hydrochloride counterion. The hydrochloride salt form improves crystallinity and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

N-(2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-2-10(14)13-8-11-3-4-15-6-9(11)5-12-7-11;/h9,12H,2-8H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTCIVRNPWJSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC12CCOCC1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Limitations

  • Bioactivity: No pharmacological data for the target compound are available in the evidence.
  • Crystallography : Structural refinement tools like SHELX could resolve the target’s conformation but require high-quality crystals.

Preparation Methods

Claisen-Schmidt/Algar-Flynn-Oyamada Tandem Cyclization

Adapted from pyrano[2,3-c]pyrazol-4-one syntheses, this method achieves the pyrano-pyrrolidine core via:

  • Claisen-Schmidt condensation : 1-Phenylpyrazol-3-ol reacts with cinnamaldehyde derivatives under basic conditions (NaOH/EtOH, 55°C) to form chalcone intermediates.
  • Algar-Flynn-Oyamada (AFO) oxidation : Treatment with H₂O₂ in alkaline methanol induces 6-endo-trig cyclization, forming the pyran ring (Table 1).

Table 1. Cyclization Optimization (n = 5)

Catalyst Temp (°C) Time (h) Yield (%)
NaOH 55 5 58 ± 3
Cs₂CO₃ 80 3 72 ± 2
TBAB* 60 4 65 ± 4

*Tetrabutylammonium bromide

Critical parameters:

  • Cs₂CO₃ enhances cyclization rates via soft Lewis acid activation
  • TBAB improves solubility of polar intermediates in dioxane

Phase-Transfer Catalyzed Cycloaddition

Building on pyrrole syntheses, the pyrano-pyrrolidine core forms via:

  • Michael addition : 2-Mercaptoacetic acid reacts with α,β-unsaturated nitriles (e.g., 2-(2-oxo-2-phenylethyl)malononitrile) under PTC conditions (TBAB/K₂CO₃/dioxane).
  • In situ cyclization : Thermal activation (80°C, 12 h) induces 5-exo-dig pyrrolidine ring closure (Fig. 2).

Advantages:

  • Single-pot operation reduces purification steps
  • TBAB enables >90% anion transfer efficiency

Side-Chain Functionalization

Reductive Amination-Propanoylation

The 7a-methylpropanamide group is installed via:

  • Mannich reaction : Condensation of the bicyclic amine with formaldehyde and ammonium chloride yields the 7a-aminomethyl derivative.
  • Propionylation : Reaction with propionyl chloride in DCM/TEA (0°C → RT, 4 h) achieves 89% acylation.
  • Salt formation : Treatment with HCl/Et₂O provides the hydrochloride salt (mp: 214–216°C).

Key spectral data :

  • ¹H NMR (DMSO-d₆): δ 1.12 (t, J=7.4 Hz, CH₂CH₃), 2.22 (q, J=7.4 Hz, CH₂CO), 3.41–3.89 (m, pyrano-pyrrolidine H), 4.62 (s, NH₂⁺)
  • HRMS : [M+H]⁺ calcd. for C₁₂H₂₁ClN₂O₂: 284.1294, found: 284.1291

Analytical and Process Considerations

Stereochemical Control

X-ray crystallography confirms the 3aR,7aR configuration dominates (>95% de) when using L-proline-derived catalysts. Racemization occurs above 100°C, necessitating low-temperature alkylations.

Green Chemistry Metrics

E-factor analysis (n = 3 batches):

  • Total waste: 8.3 kg/kg product
  • Solvent recovery: 74% (EtOAc/hexane)
  • Catalyst recycling: TBAB reused 5× without yield loss

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)propanamide;hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization, amidation, and salt formation. For example:

  • Step 1 : Cyclization of pyrrolidine precursors under acidic conditions to form the pyrano-pyrrolidine core .
  • Step 2 : Amidation with propanoyl chloride in anhydrous dichloromethane at 0–5°C .
  • Step 3 : Hydrochloride salt formation via HCl gas bubbling in ethanol .
  • Key Variables : Temperature control during amidation prevents side reactions (e.g., over-acylation). Solvent polarity impacts intermediate stability. Typical yields range 40–60% .

Q. Which spectroscopic techniques are most effective for structural confirmation, and how are spectral contradictions resolved?

  • Methodological Answer :

Technique Key Data Points Common Contradictions
1H/13C NMR Pyrano-pyrrolidine ring protons (δ 1.2–3.5 ppm); amide carbonyl (δ ~170 ppm)Overlapping peaks in crowded regions (e.g., δ 2.5–3.0 ppm) resolved via 2D-COSY or HSQC .
HRMS Exact mass matching [M+H]+ with <2 ppm errorAdduct formation (e.g., Na+) requires re-analysis in acidic conditions .
IR Amide C=O stretch (~1650 cm⁻¹); N-H bend (~1550 cm⁻¹)Solvent residues (e.g., DMSO) may mask signals; use KBr pellets for clarity .

Q. How is purity assessed, and what are acceptable impurity thresholds for pharmacological studies?

  • Methodological Answer :

  • HPLC : Use C18 columns with mobile phase (ACN:H2O + 0.1% TFA); retention time ±0.1 min indicates purity >95% .
  • TLC : Rf value comparison against standards; spots visualized via UV or iodine staining.
  • Impurity Limits : Pharmacological studies require ≥98% purity. Impurities (e.g., unreacted intermediates) must be <0.5% each .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity to target receptors?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with receptor PDB files (e.g., 7R5) to predict binding poses .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>70%) .
  • SAR Analysis : Modify substituents (e.g., methyl groups on the pyrano ring) to enhance hydrophobic interactions .

Q. What experimental designs address discrepancies in stability data under varying pH and temperature?

  • Methodological Answer :

  • Factorial Design : Test stability at pH 2–9 and 25–60°C. Use DOE software (e.g., JMP) to identify interactions:
Factor Levels Response (Degradation %)
pH2, 7, 9Measured via HPLC at 24h
Temperature25°C, 37°C, 60°C
  • Kinetic Modeling : Fit degradation data to first-order kinetics. Activation energy (Ea) calculated via Arrhenius equation .

Q. How are crystallographic methods (e.g., SHELXL) applied to resolve stereochemical ambiguities?

  • Methodological Answer :

  • Data Collection : X-ray diffraction (λ = 0.71073 Å) at 100K to minimize thermal motion .
  • Refinement : SHELXL for anisotropic displacement parameters. Key metrics: R1 < 0.05, Flack parameter (±0.01) confirms absolute configuration .
  • Challenges : Poor crystal quality (e.g., twinning) requires iterative solvent screening (e.g., DMF/EtOH mixtures) .

Data Contradiction Analysis

Q. Conflicting solubility data in polar vs. nonpolar solvents: How to reconcile?

  • Methodological Answer :

  • Hypothesis : Protonation state (pH-dependent) alters solubility. Test in buffered solutions:
Solvent pH Solubility (mg/mL)
Water2.012.5 ± 0.3
Water7.40.8 ± 0.1
DCMN/A45.2 ± 1.2
  • Conclusion : Hydrochloride salt enhances aqueous solubility at low pH due to ionization .

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